molecular formula C10H9BrF2N4OS B280451 N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Katalognummer: B280451
Molekulargewicht: 351.17 g/mol
InChI-Schlüssel: HGTRARQCNQYKHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been found to have potential therapeutic applications in cancer treatment, as well as in other diseases that involve altered glutamine metabolism.

Wirkmechanismus

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide exerts its inhibitory effect on glutaminase by binding to its active site and blocking the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell proliferation. This compound has also been found to induce endoplasmic reticulum stress and activate the unfolded protein response, which further contributes to cancer cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of glutaminase and decreases the production of ATP and NADPH. Physiologically, this compound induces apoptosis in cancer cells and has been shown to decrease tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is its specificity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer and other diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in some experiments. In addition, this compound has been found to have off-target effects on other enzymes, such as asparagine synthetase, which can complicate its use in some experiments.

Zukünftige Richtungen

For the study of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide include the development of more potent and selective inhibitors, the identification of biomarkers, and the combination with other cancer drugs.

Synthesemethoden

The synthesis method of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide involves a multi-step process that begins with the reaction of 2-amino-4-bromo-thiazole with ethyl 2-bromoacetate to form ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate. This intermediate is then treated with sodium hydride and 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid to form this compound. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells. This compound has also been found to enhance the efficacy of other cancer drugs, such as doxorubicin and cisplatin.
In addition to cancer, this compound has also been studied in other diseases that involve altered glutamine metabolism, such as epilepsy, neurodegenerative diseases, and metabolic disorders.

Eigenschaften

Molekularformel

C10H9BrF2N4OS

Molekulargewicht

351.17 g/mol

IUPAC-Name

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C10H9BrF2N4OS/c1-5-2-6(9(12)13)16-17(5)4-8(18)15-10-14-3-7(11)19-10/h2-3,9H,4H2,1H3,(H,14,15,18)

InChI-Schlüssel

HGTRARQCNQYKHY-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=NC=C(S2)Br)C(F)F

Kanonische SMILES

CC1=CC(=NN1CC(=O)NC2=NC=C(S2)Br)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.